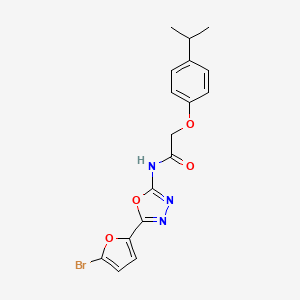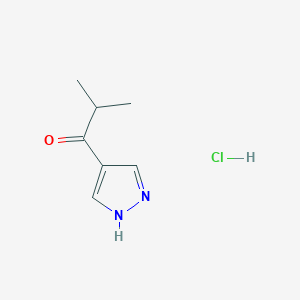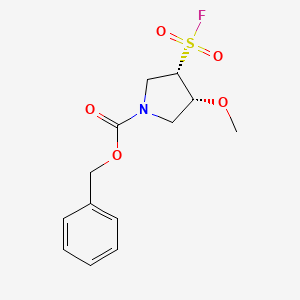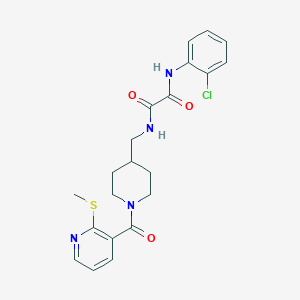![molecular formula C22H30N4OS B2686341 N-cyclohexyl-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 1286418-47-0](/img/structure/B2686341.png)
N-cyclohexyl-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a unique spirocyclic compound featuring a combination of cyclohexyl, ethylthio, and phenyl groups within its structure. Its spirocyclic configuration endows it with distinct physicochemical properties, making it valuable for various applications in scientific research and industry.
Aplicaciones Científicas De Investigación
Chemistry
N-cyclohexyl-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide serves as a building block in the synthesis of more complex molecules, facilitating research in organic chemistry.
Biology
Its unique structure allows for interactions with various biological targets, making it a candidate for the development of new pharmaceuticals.
Medicine
Industry
Used in the manufacturing of advanced materials due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This compound can be synthesized through multi-step synthetic routes involving the following key steps:
Formation of the cyclohexylamine intermediate.
Introduction of the ethylthio group through nucleophilic substitution.
Construction of the spirocyclic system via a cyclization reaction.
Coupling with phenyl groups under controlled conditions.
Typical Reaction Conditions:
Solvents: Dichloromethane, ethanol, or methanol
Catalysts: Base catalysts like potassium carbonate or sodium hydroxide
Temperature: Ranges from room temperature to 120°C, depending on the step
Industrial Production Methods
In industrial settings, large-scale production is achieved using continuous flow processes to enhance yield and reduce reaction time. This involves:
Automated synthesis machines to handle the complex sequence of reactions.
Optimized reaction conditions using high-throughput experimentation.
In-line purification techniques to achieve high purity levels efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Oxidative transformations can introduce functional groups or modify existing ones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogenation and other reducing reactions can convert double bonds and other reducible functionalities. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dichloromethane, ethanol, methanol
Major Products
Derivatives with modified functional groups
Spirocyclic compounds with varied substituents
Mecanismo De Acción
The compound exerts its effects through interaction with specific molecular targets, including enzymes and receptors. These interactions typically involve binding to active sites or allosteric sites, modulating the activity of the target proteins and influencing biological pathways.
Comparación Con Compuestos Similares
Unique Features
N-cyclohexyl-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide stands out due to its spirocyclic structure and the presence of the ethylthio group, which imparts distinct reactivity and biological activity.
Similar Compounds
N-cyclohexyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide: Lacks the ethylthio group.
2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide: Lacks the cyclohexyl group.
3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide: Lacks both cyclohexyl and ethylthio groups.
Each of these similar compounds provides insights into the role of different substituents in determining the properties and applications of the core spirocyclic structure.
Propiedades
IUPAC Name |
N-cyclohexyl-3-ethylsulfanyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4OS/c1-2-28-20-19(17-9-5-3-6-10-17)24-22(25-20)13-15-26(16-14-22)21(27)23-18-11-7-4-8-12-18/h3,5-6,9-10,18H,2,4,7-8,11-16H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETBQLRHWUQEKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2(CCN(CC2)C(=O)NC3CCCCC3)N=C1C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2686265.png)



![2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-morpholin-4-yl-ethanone](/img/structure/B2686270.png)
![N-((3-(benzo[d]thiazol-2-yl)phenyl)carbamothioyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2686274.png)
![butyl 4-{1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido}benzoate](/img/structure/B2686275.png)


![2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-OL](/img/structure/B2686279.png)

